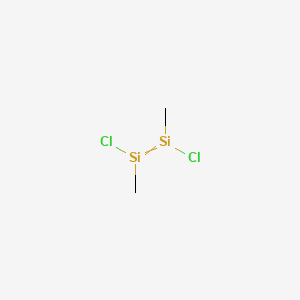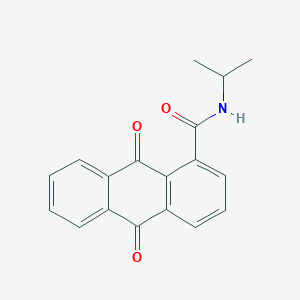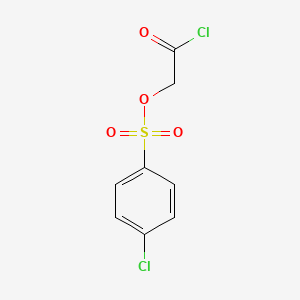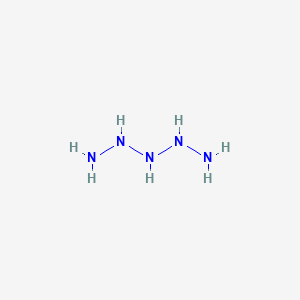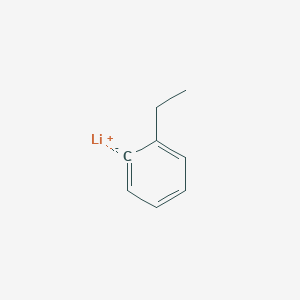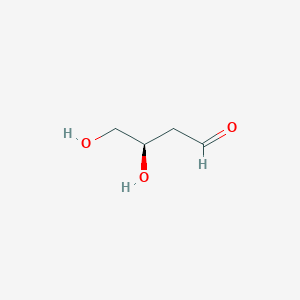![molecular formula C20H7Cl4F6NO4 B14656339 1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichloro-4-(trifluoromethyl)benzene] CAS No. 50594-84-8](/img/structure/B14656339.png)
1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichloro-4-(trifluoromethyl)benzene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichloro-4-(trifluoromethyl)benzene] is a complex organic compound characterized by its unique structure, which includes nitro, phenylene, oxy, dichloro, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichloro-4-(trifluoromethyl)benzene] typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes nitration, halogenation, and etherification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure safety and efficiency. Continuous flow reactors and automated systems are commonly employed to handle the complex synthesis process.
化学反応の分析
Types of Reactions
1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichloro-4-(trifluoromethyl)benzene] undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of halogens.
科学的研究の応用
1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichloro-4-(trifluoromethyl)benzene] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism by which 1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichloro-4-(trifluoromethyl)benzene] exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, for example, can participate in redox reactions, influencing cellular processes. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity.
類似化合物との比較
Similar Compounds
- 1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichlorobenzene]
- 1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[4-(trifluoromethyl)benzene]
Uniqueness
1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichloro-4-(trifluoromethyl)benzene] stands out due to the presence of both dichloro and trifluoromethyl groups, which impart unique chemical properties and reactivity. These functional groups enhance the compound’s stability and potential for diverse applications.
特性
CAS番号 |
50594-84-8 |
|---|---|
分子式 |
C20H7Cl4F6NO4 |
分子量 |
581.1 g/mol |
IUPAC名 |
1,3-dichloro-2-[3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-4-nitrophenoxy]-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C20H7Cl4F6NO4/c21-11-3-8(19(25,26)27)4-12(22)17(11)34-10-1-2-15(31(32)33)16(7-10)35-18-13(23)5-9(6-14(18)24)20(28,29)30/h1-7H |
InChIキー |
BSUXLANDEFKCJI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl)OC3=C(C=C(C=C3Cl)C(F)(F)F)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


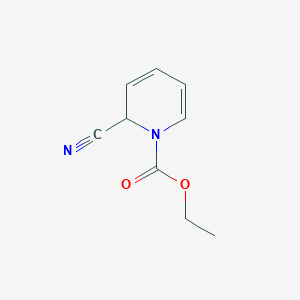
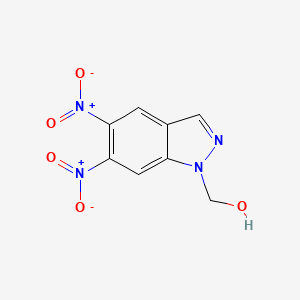
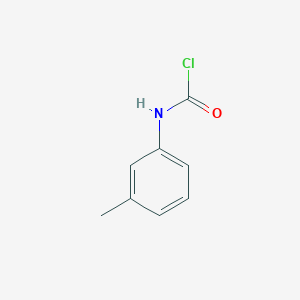
![2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl 2-methylprop-2-enoate](/img/structure/B14656277.png)
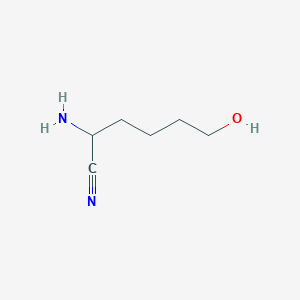
![6-[4,6-Bis(dimethylamino)-1,3,5-triazin-2(1H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14656299.png)


